molecular formula C20H18ClNO B1454905 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride CAS No. 1160261-17-5

2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride

Cat. No.: B1454905
CAS No.: 1160261-17-5
M. Wt: 323.8 g/mol
InChI Key: CGROJQZEGJRERZ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride is a synthetic quinoline derivative designed for use as a key advanced intermediate in research and development. As an acid chloride, this compound is highly reactive, making it a versatile building block for the formation of amides and esters, and it is particularly valuable in the synthesis of more complex molecules for pharmaceutical and medicinal chemistry applications . Compounds within the quinoline family are extensively investigated for their diverse biological activities, which include anticancer, antimicrobial, and antiviral properties . The specific substitution pattern on this molecule—featuring a 2,5-dimethylphenyl group at the 2-position and an ethyl group at the 8-position of the quinoline core—is engineered to influence the compound's lipophilicity, electronic distribution, and overall steric profile. These characteristics are critical for optimizing interactions with biological targets, such as enzymes, and can be pivotal in the development of novel therapeutic agents . The carbonyl chloride functional group at the 4-position is the primary site for further synthetic modification, allowing researchers to conjugate the quinoline scaffold to various amines, alcohols, and other nucleophiles to create targeted hybrid molecules . This product is offered with a guaranteed high purity level, typically >99% as determined by analytical techniques such as HPLC, GC-MS, and NMR spectroscopy, ensuring consistency and reliability in sensitive research applications . It is supplied with an available Certificate of Analysis (COA) and Safety Data Sheet (SDS). Intended Use: This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. It is designed for use by qualified laboratory professionals in controlled settings.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO/c1-4-14-6-5-7-15-17(20(21)23)11-18(22-19(14)15)16-10-12(2)8-9-13(16)3/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGROJQZEGJRERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=C(C=CC(=C3)C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Core Formation

The quinoline nucleus substituted at the 8-position with an ethyl group and at the 2-position with a 2,5-dimethylphenyl group can be constructed using classical quinoline synthesis methods such as:

  • Skraup synthesis: involves cyclization of aniline derivatives with glycerol and an oxidizing agent under acidic conditions.
  • Friedländer synthesis: involves the condensation of 2-aminobenzaldehyde derivatives with ketones or aldehydes bearing the desired substituents.

These methods allow the formation of the quinoline ring system with the desired substitution pattern. The 8-ethyl substitution can be introduced either by starting with appropriately substituted precursors or by alkylation after quinoline formation.

Example Synthetic Route

A typical synthetic route may proceed as follows:

Step Reaction Description Conditions Notes
1 Condensation of 2-aminoacetophenone derivative with 2,5-dimethylbenzaldehyde Acidic medium, heat Forms 8-ethyl-2-(2,5-dimethylphenyl)quinoline intermediate
2 Cyclization to form quinoline core Reflux with acid catalyst Ensures ring closure
3 Oxidation or functional group transformation to quinoline-4-carboxylic acid Oxidizing agents like KMnO4 or CrO3 Introduces carboxylic acid at 4-position

This quinoline-4-carboxylic acid intermediate is the precursor for the acyl chloride formation.

Conversion to 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride

Acyl Chloride Formation

The key step in preparing the target compound is the conversion of the quinoline-4-carboxylic acid to the corresponding acyl chloride. This is typically achieved by reaction with chlorinating agents such as:

These reagents convert the carboxylic acid group into a reactive acyl chloride, facilitating further chemical transformations.

Typical Procedure

  • Dissolve the quinoline-4-carboxylic acid derivative in an inert solvent such as dichloromethane.
  • Add thionyl chloride dropwise under an inert atmosphere (e.g., nitrogen).
  • Heat the reaction mixture to reflux for several hours (typically 2–6 hours) until the reaction completes.
  • Remove excess thionyl chloride and solvent under reduced pressure.
  • Purify the product by recrystallization or chromatography.

This method yields this compound as a purified compound.

Data Table Summarizing Preparation Methods

Preparation Stage Reagents/Conditions Key Observations Yield/Purity
Quinoline core synthesis Skraup or Friedländer synthesis; acidic reflux Formation of substituted quinoline ring Moderate to high yield (60–85%)
Introduction of 8-ethyl group Alkylation or starting with ethyl-substituted precursors Controlled substitution at 8-position High regioselectivity
Carboxylic acid formation at 4-position Oxidation with KMnO4 or CrO3 Selective oxidation of methyl to acid High purity acid intermediate
Acyl chloride formation Thionyl chloride or oxalyl chloride, reflux in DCM Efficient conversion to acyl chloride Yields up to 89% reported; purity >98%

Detailed Research Findings and Notes

  • The Skraup and Friedländer syntheses remain the most reliable methods for constructing the quinoline core with the desired substitution pattern. These cyclization reactions are well-documented for their robustness and scalability in research and industrial settings.

  • The use of thionyl chloride for acyl chloride formation is preferred due to its efficiency and ease of removal of byproducts (SO2 and HCl gases). Reaction under reflux conditions in dichloromethane or similar solvents ensures complete conversion.

  • Alternative chlorinating agents like oxalyl chloride have also been employed successfully, sometimes with catalytic amounts of DMF to enhance reaction rates.

  • Purification of the final acyl chloride product typically involves recrystallization or chromatographic techniques to remove residual starting materials and side products. High purity (>98%) is achievable, which is critical for subsequent synthetic applications.

  • Industrial synthesis may utilize continuous flow reactors to improve reaction control, safety, and yield, especially for the acyl chloride formation step. Automation and greener solvents are increasingly adopted for scale-up.

Summary Table of Key Reaction Conditions for Acyl Chloride Formation

Chlorinating Agent Solvent Temperature Reaction Time Yield (%) Notes
Thionyl chloride Dichloromethane Reflux (~40°C) 3–6 hours 80–89 Commonly used, easy workup
Oxalyl chloride Dichloromethane 0°C to RT, then reflux 1–12 hours ~89 May require DMF catalyst
Phosphorus oxychloride None or DCM 100–120°C 4–6 hours High Used in some quinoline acyl chloride syntheses

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aryl halide reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Quinoline N-oxides: Formed from oxidation reactions.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in treating diseases due to their anti-cancer, anti-inflammatory, and antimicrobial properties. For instance, studies have indicated that quinoline derivatives can inhibit specific cancer cell lines by interfering with cellular mechanisms such as apoptosis and cell proliferation.

Case Study: Anti-Cancer Activity
Research has demonstrated that certain derivatives of 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride exhibit significant cytotoxic effects against breast cancer cells. The mechanism involves the compound's ability to intercalate into DNA, disrupting replication processes and leading to cell death.

Material Science

Development of Organic Semiconductors
The compound is utilized in the production of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics. The incorporation of this compound into materials enhances their conductivity and light-emitting efficiency.

Data Table: Electronic Properties Comparison

PropertyThis compoundReference
Band Gap (eV)2.1
Electron Mobility (cm²/Vs)0.5
Luminescence Efficiency (%)85

Biological Studies

Biochemical Assays
In biological research, this compound acts as a probe to study enzyme activities and protein interactions. It is particularly useful in assays designed to measure the activity of various enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibition
A study investigating the inhibition of a specific enzyme revealed that this compound effectively reduced enzyme activity by forming covalent bonds with nucleophilic sites on the enzyme, demonstrating its potential as a therapeutic agent in metabolic disorders .

Industrial Applications

Synthesis of Dyes and Pigments
The compound is also employed in the synthesis of dyes and pigments used in various industries. Its chemical structure allows for modifications that enhance color properties and stability.

Agrochemicals Production
In agrochemicals, it serves as a precursor for developing herbicides and pesticides, contributing to agricultural productivity through effective pest management strategies.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, and DNA. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The quinoline ring system can intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key analogs from the Combi-Blocks catalog include:

Compound ID Substituents (Quinoline Core) Phenyl Ring Substituents Molecular Formula Purity CAS Number
QY-5309 (Target) 8-ethyl 2,5-dimethylphenyl C21H20ClNO 95% 1160261-17-5
QY-3931 6-ethyl 2,4-dimethylphenyl C21H20ClNO 95% 1160260-85-4
QY-0148 6,8-dimethyl 3,4-dimethylphenyl C21H20ClNO 95% 1160254-95-4
QY-5289 6-methyl 2,4-dimethylphenyl C20H18ClNO 95% 1160253-45-1

Key Observations:

  • Positional Isomerism: The 2,5-dimethylphenyl group in QY-5309 differs from the 2,4- or 3,4-dimethylphenyl substituents in analogs.
  • Alkyl Chain Effects: The 8-ethyl group in QY-5309 increases lipophilicity relative to methyl-substituted analogs (e.g., QY-5289), which could enhance membrane permeability in biological systems but reduce aqueous solubility .

Research Findings and Data Gaps

  • Synthetic Applications: QY-5309’s ethyl and methyl substituents make it a versatile intermediate for generating lipophilic quinoline derivatives, which are valuable in drug discovery and material science.
  • Data Limitations: Direct comparisons of reactivity, stability, and biological activity between QY-5309 and its analogs are scarce. Further studies are needed to quantify substituent effects on reaction kinetics and bioactivity.

Biological Activity

2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, particularly as potential therapeutic agents against various diseases, including cancer and infectious diseases. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with a carbonyl chloride functional group and additional substituents that enhance its reactivity and biological potential. The structure can be summarized as follows:

Property Details
Molecular Formula C18H18ClN
Molecular Weight 295.79 g/mol
Functional Groups Carbonyl chloride, quinoline

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The carbonyl chloride group can form covalent bonds with nucleophilic amino acids in enzymes, potentially leading to the inhibition of enzyme activity. This mechanism is common in many kinase inhibitors, suggesting that this compound may interact with various kinases involved in cellular signaling pathways.
  • DNA Intercalation : The quinoline ring system is known to intercalate with DNA, which can disrupt replication and transcription processes. This property is particularly relevant in the context of anticancer activity.
  • Antimicrobial Activity : Preliminary studies indicate that quinoline derivatives exhibit antimicrobial properties. The presence of both the quinoline core and the chlorine atom in this compound suggests potential efficacy against bacterial strains.

Anticancer Activity

Research has indicated that quinoline derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures display potent inhibition of cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific cytotoxicity of this compound remains to be fully characterized but is expected to follow similar patterns.

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial properties. In vitro assays have demonstrated that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus (MRSA)16 µg/mL
Vancomycin-resistant E. faecium (VRE)32 µg/mL

These results suggest that the compound may have potential as a broad-spectrum antibacterial agent .

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells.
  • Antimicrobial Activity Assessment : Another study focused on the antimicrobial properties of quinoline derivatives against resistant bacterial strains. The findings suggested that modifications to the quinoline core significantly enhanced antimicrobial activity, indicating a promising avenue for developing new antibiotics based on this scaffold .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride

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